molecular formula C60H118N4O14 B15141044 N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen

Cat. No.: B15141044
M. Wt: 1119.6 g/mol
InChI Key: GSVQBXDCIGYMGJ-DMVINBLFSA-N
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Description

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide backbone, followed by the sequential addition of the various functional groups. Key reagents used in this synthesis include aminooxyacetyl chloride, ethoxyethanol, and trihydroxyoxane derivatives. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity. The process may also involve the use of catalysts to enhance reaction rates and yield.

Chemical Reactions Analysis

Types of Reactions: N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperatures, pH levels, and solvent environments, to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions often result in the replacement of functional groups with new substituents, leading to a variety of derivative compounds.

Scientific Research Applications

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it serves as a probe for investigating cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with biological targets. In industry, it is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, but common targets include signaling proteins, metabolic enzymes, and structural components of cells.

Comparison with Similar Compounds

Compared to other similar compounds, N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen stands out due to its unique structure and diverse functional groups. Similar compounds include other complex organic molecules with multiple functional groups and stereocenters, such as certain glycosylated lipids and peptidomimetics. the specific combination of functional groups and stereochemistry in this compound gives it distinct properties and reactivity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C60H118N4O14

Molecular Weight

1119.6 g/mol

IUPAC Name

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen

InChI

InChI=1S/C60H70N4O14.24H2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-53(66)64-50(56(69)51(65)38-36-34-32-30-28-16-14-12-10-8-6-4-2)47-76-60-59(72)58(71)57(70)52(78-60)46-63-54(67)48-75-45-44-74-43-42-73-41-40-62-55(68)49-77-61;;;;;;;;;;;;;;;;;;;;;;;;/h50-52,56-60,65,69-72H,4,6,8,10,12,14,16,28,30,32,34,36,38,40-49,61H2,1-2H3,(H,62,68)(H,63,67)(H,64,66);24*1H/t50-,51+,52+,56-,57-,58-,59+,60-;;;;;;;;;;;;;;;;;;;;;;;;/m0......................../s1

InChI Key

GSVQBXDCIGYMGJ-DMVINBLFSA-N

Isomeric SMILES

[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)COCCOCCOCCNC(=O)CON)O)O)O)NC(=O)C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC)O)O

Canonical SMILES

[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CNC(=O)COCCOCCOCCNC(=O)CON)O)O)O)NC(=O)C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC)O)O

Origin of Product

United States

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